Product packaging for 1-Phenyl-5-heptene-1,3-diyne(Cat. No.:CAS No. 13678-98-3)

1-Phenyl-5-heptene-1,3-diyne

Cat. No.: B079307
CAS No.: 13678-98-3
M. Wt: 166.22 g/mol
InChI Key: OQOPFMDMSRLRRH-NSCUHMNNSA-N
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Description

1-Phenyl-5-heptene-1,3-diyne is a synthetic 1,3-diyne compound that serves as a promising scaffold in medicinal chemistry and neuroscience research. This compound is part of a class of molecules inspired by polyacetylenic natural products, which are known for diverse biological activities. Key Research Applications & Value: Neuroscience Research: This compound has demonstrated significant protective effects against corticosterone-induced cytotoxicity in cultured PC12 cells (a model for neuronal function), highlighting its potential for investigating neuroprotective pathways . Antidepressant Discovery: Preclinical behavioral studies, such as the forced swim test in mice, have shown that related 1,3-diyne analogues exhibit concentration-dependent antidepressant-like effects, positioning them as promising lead candidates for further evaluation in the design of novel antidepressants . Mechanism of Action Studies: Research indicates that the neuroprotective activity of its analogues is associated with the regulation of apoptosis-related proteins, including the up-regulation of pro-apoptotic proteins like Bax, caspase-3, and cytochrome c, and the simultaneous down-regulation of the anti-apoptotic Bcl-2 protein . Synthetic Chemistry & Materials Science: As a conjugated 1,3-diyne, this compound is a versatile building block in organic synthesis. It can undergo various hydroelementation reactions (e.g., hydroboration, hydrosilylation) for the synthesis of complex, functionalized molecules and materials . Structural Insights: The molecule features a 1,3-diyne unit conjugated with a vinyl group and a terminal phenyl ring. Structure-activity relationship (SAR) studies on similar structures suggest that the free alcohol moiety (when present) and the 1,3-diyne system are crucial for its biological activity, while esterification of the hydroxyl group can abolish the protective effects . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10 B079307 1-Phenyl-5-heptene-1,3-diyne CAS No. 13678-98-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13678-98-3

Molecular Formula

C13H10

Molecular Weight

166.22 g/mol

IUPAC Name

[(E)-hept-5-en-1,3-diynyl]benzene

InChI

InChI=1S/C13H10/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2-3,6,8-9,11-12H,1H3/b3-2+

InChI Key

OQOPFMDMSRLRRH-NSCUHMNNSA-N

SMILES

CC=CC#CC#CC1=CC=CC=C1

Isomeric SMILES

C/C=C/C#CC#CC1=CC=CC=C1

Canonical SMILES

CC=CC#CC#CC1=CC=CC=C1

Synonyms

HEPT-1,3-DIYN-5-ENYLBENZENE

Origin of Product

United States

Contemporary Synthetic Strategies for 1 Phenyl 5 Heptene 1,3 Diyne and Analogs

Cobalt-Catalyzed Methodologies

Cobalt(I)-catalyzed reductive cyclization has emerged as an efficient and economical method for the synthesis of cyclic compounds from enynes and diynes, substrates analogous in structure to 1-phenyl-5-heptene-1,3-diyne. This user-friendly approach utilizes hydrogen gas (H₂) as a clean and readily available reductant, offering a significant advantage over methods requiring stoichiometric metal or silane (B1218182) reductants. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions, typically at 1 atmosphere of H₂ pressure, and employs air- and moisture-stable catalyst precursors, enhancing its practical applicability in synthetic chemistry. organic-chemistry.orgnih.gov

A key feature of this methodology is its high selectivity, effectively avoiding common side reactions such as olefin isomerization and over-reduction of the products, which can be problematic in other hydrogenation protocols. organic-chemistry.org The development of this strategy represents a notable advancement in the construction of complex cyclic frameworks, including pyrrolidines and other heterocyclic structures. organic-chemistry.orgrsc.org

Research Findings and Optimization

Detailed studies have focused on optimizing the catalytic system to achieve high yields and selectivity. Research by Sato and Isoda demonstrated that the precursor CoBr₂·6H₂O is more effective than its anhydrous counterpart, suggesting that water may facilitate the initial reduction of Co(II) to the active Co(I) species. organic-chemistry.org The choice of ligand is also crucial for the success of the cyclization. Xantphos-type ligands have been identified as particularly effective in promoting the desired reductive cyclization while suppressing side reactions. organic-chemistry.org

The general transformation involves the cyclization of an enyne or diyne substrate in the presence of a cobalt catalyst and hydrogen gas. The reaction is tolerant of a variety of functional groups and substitution patterns on the substrate backbone. organic-chemistry.org

Table 1: Cobalt(I)-Catalyzed Reductive Cyclization of Representative Enyne Substrates

Entry Substrate Catalyst System Product Yield (%)
1 N-Tosyl-4-phenyl-1-en-6-yne CoBr₂·6H₂O / Xantphos / Zn N-Tosyl-2-benzyl-3-methylenepyrrolidine 85
2 Diethyl 2,2-di(prop-2-yn-1-yl)malonate CoBr₂·6H₂O / Xantphos / Zn Diethyl 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate 82
3 1,6-Heptadiyne CoBr₂·6H₂O / Xantphos / Zn 1,2-Dimethylenecyclopentane 75

This table presents a selection of substrates and yields from published research to illustrate the scope of the cobalt(I)-catalyzed reductive cyclization. The specific compound this compound was not explicitly detailed in the reviewed sources, but these analogs demonstrate the methodology's applicability. organic-chemistry.org

The proposed mechanism for this transformation begins with the reduction of a Co(II) precursor to a Co(I) species. This active catalyst then coordinates with the enyne or diyne substrate, leading to an oxidative cyclization that forms a cobaltacycle intermediate. organic-chemistry.org This intermediate subsequently undergoes σ-bond metathesis with hydrogen gas. This step is a key part of the hydrogenation-mediated process, where H₂ acts as the reductant. organic-chemistry.orgnih.gov Finally, reductive elimination from the cobalt center yields the cyclized product and regenerates the active Co(I) catalyst, allowing it to re-enter the catalytic cycle. Experiments using deuterium (B1214612) gas (D₂) instead of H₂ have confirmed that hydrogen is unambiguously incorporated into the product, operating directly as the reductant in the reaction. nih.gov

This synthetic strategy provides a promising and robust pathway for the regio- and stereoselective synthesis of complex cyclic molecules from acyclic precursors like this compound and its analogs. organic-chemistry.org

Theoretical and Computational Investigations of 1 Phenyl 5 Heptene 1,3 Diyne and Conjugated Polyynes

Theoretical Chemistry Approaches

Energy Decomposition Analysis (EDA) is a powerful computational quantum chemistry method that provides profound insight into the nature of chemical bonding and intermolecular interactions. In the context of the chemical transformations of 1-Phenyl-5-heptene-1,3-diyne and other conjugated polyynes, EDA serves to dissect the interaction energy between reacting molecular fragments into physically meaningful components. This allows for a quantitative understanding of the forces driving a chemical reaction.

The core principle of EDA involves partitioning the total interaction energy (ΔEint) between two molecular fragments (for instance, the polyyne and a reactant) into several key terms. A widely used scheme partitions the interaction energy as follows:

ΔEint = ΔEelstat + ΔEPauli + ΔEorb

ΔEelstat (Electrostatic Interaction): This term represents the classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments. It is a measure of the coulombic attraction or repulsion between the molecules.

ΔEPauli (Pauli Repulsion): This is a destabilizing term that arises from the quantum mechanical effect of overlapping electron clouds of the same spin. It is also known as exchange repulsion and is responsible for the steric hindrance between molecules.

ΔEorb (Orbital Interaction): This is a stabilizing term that accounts for the charge transfer and polarization effects that occur as the orbitals of the interacting fragments mix. This term can be further decomposed into contributions from orbitals of different symmetries (σ, π, δ), providing a more detailed picture of the covalent character of the bond being formed. researchgate.netsemanticscholar.orgsemanticscholar.org

Detailed research into the reactivity of alkynes has utilized EDA to understand their bonding to surfaces and their participation in reactions. nih.govmdpi.com For instance, in the [2+2] cycloaddition of an alkyne with another unsaturated system, the analysis can reveal the relative importance of the π-orbital interactions versus the electrostatic attraction in the transition state. Studies on related systems have shown that the orbital interaction term is often a significant driving force in the reactions of π-conjugated molecules. mdpi.com

To illustrate the application of EDA, consider a hypothetical cycloaddition reaction involving the terminal alkyne of this compound. The interaction energy between the diyne fragment and a dienophile at the transition state could be decomposed as shown in the interactive table below. The values are representative of what might be expected for such a reaction based on computational studies of similar transformations.

Illustrative Energy Decomposition Analysis for a Cycloaddition Reaction of this compound
Energy ComponentValue (kcal/mol)Description
ΔEint (Total Interaction Energy)-22.5The overall stabilizing interaction energy between the fragments.
ΔEelstat (Electrostatic Interaction)-38.0Strong attractive force from the electrostatic interaction between the charge distributions of the reactants.
ΔEPauli (Pauli Repulsion)+50.5Significant repulsive force due to the overlap of occupied orbitals.
ΔEorb (Orbital Interaction)-35.0Substantial stabilization from the mixing of reactant orbitals, indicating significant covalent character in the forming bonds.

Note: The data in this table is illustrative and intended to represent typical values for educational purposes.

In this hypothetical case, the strong, attractive electrostatic and orbital interaction terms overcome the significant Pauli repulsion, leading to a net stabilizing interaction energy. The magnitude of the orbital interaction term underscores the importance of covalent bond formation in the transition state of this transformation. By providing such a detailed energetic breakdown, EDA offers a powerful lens through which to understand and predict the reactivity of complex organic molecules like this compound.

Reaction Mechanisms and Reactivity of 1 Phenyl 5 Heptene 1,3 Diyne and Conjugated Enyne Diynes

Pericyclic Reactions in Conjugated Alkyne-Alkene Systems

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of organic synthesis. In the context of conjugated alkyne-alkene systems like 1-phenyl-5-heptene-1,3-diyne, these reactions offer powerful pathways for the construction of complex cyclic and aromatic structures. msu.edulibretexts.orgyoutube.com

Thermal Cycloisomerization (e.g., Hopf Cyclization) Pathways

The Hopf cyclization is a thermally allowed 6π-electrocyclization that transforms cis-hexa-1,3-diene-5-ynes into aromatic rings. nih.govescholarship.org This atom-economical process proceeds through a highly strained cyclohexa-1,2,4-triene intermediate, which then undergoes consecutive hydrogen shifts to aromatize. nih.gov While the initial 6π electrocyclization is the key bond-forming step, the subsequent 1,2-hydrogen shift is often the rate-determining step. nih.gov

For a substrate like this compound to undergo a Hopf-type cyclization, isomerization to the requisite cis-diene geometry would be a prerequisite. The high activation barrier for the thermal Hopf cyclization has historically limited its synthetic utility. nih.govescholarship.orgacs.org However, recent studies have demonstrated a dramatic acceleration of this reaction on a Au(111) surface, reducing the reaction barrier by nearly half. nih.govescholarship.orgacs.orgmaterialscloud.org Density functional theory (DFT) calculations suggest the involvement of a gold atom from the surface in all steps of the reaction, which is crucial for lowering the activation energy. nih.govacs.orgmaterialscloud.org A proposed mechanism for a rhodium(I)-mediated cycloaromatization involves the coordination of the Lewis acidic Rh(I) complex to the alkyne, enhancing its electrophilicity and facilitating a 6-endo-dig cyclization. nsf.gov

Table 1: Key Features of Hopf Cyclization

FeatureDescription
Reaction Type6π-electrocyclization
Key IntermediateCyclohexa-1,2,4-triene
Rate-Determining Step1,2-Hydrogen shift
Requirementcis-Diene geometry
CatalysisCan be accelerated by transition metal surfaces (e.g., Au(111)) or complexes (e.g., Rh(I))

Metal-Catalyzed Cycloaddition Mechanisms (e.g., [4+2] Benzannulation)

Metal-catalyzed cycloaddition reactions provide a versatile and efficient means to construct complex carbocyclic and heterocyclic frameworks. In the case of conjugated enyne-diynes, palladium-catalyzed [4+2] cross-benzannulation reactions are particularly powerful for the regioselective synthesis of substituted benzenes. acs.orgacs.org This reaction involves the cycloaddition of a conjugated enyne with a diyne, affording 1,2,4-trisubstituted benzenes in high yields and with excellent regioselectivity. acs.orgacs.org

The catalytic cycle is believed to involve the formation of a palladium(0) complex which then coordinates to the enyne and diyne. Subsequent oxidative cyclization and reductive elimination steps lead to the formation of the aromatic ring and regeneration of the palladium(0) catalyst. Deuterium-labeling studies have been instrumental in elucidating the mechanism of this regiospecific cycloaddition. acs.org The reaction is not limited to simple diynes; triynes can also be employed as reaction partners. acs.org Furthermore, intramolecular variants of the [4+2] cycloaddition of benzynes with conjugated enynes have been developed, providing access to highly condensed polycyclic aromatic compounds. nih.gov

Table 2: Palladium-Catalyzed [4+2] Cross-Benzannulation of Enynes and Diynes

CatalystReactantsProductKey Features
Pd(PPh₃)₄Conjugated Enyne + Diyne1,2,4-Trisubstituted Benzene (B151609)High regioselectivity, intermolecular
Pd(0) catalystMonosubstituted Conjugated Enyne + Unsymmetrical Diyne/TriyneRegioisomeric trisubstituted or tetrasubstituted benzenesPerfect regiochemistry with regard to substitution at the benzene ring

1,3-Dipolar Cycloaddition Reaction Mechanisms with Alkyne Units

The alkyne functionalities within this compound are susceptible to 1,3-dipolar cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocycles. chemeurope.comwikipedia.orgresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile (in this case, the alkyne) to form a five-membered ring in a concerted fashion. wikipedia.org

A notable example is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 1,3-enynes. nih.gov This reaction provides a route to chiral poly-substituted pyrrolidines with high regio-, diastereo-, and enantioselectivities. nih.gov DFT calculations suggest that the reaction likely proceeds through a concerted mechanism. nih.gov The presence of a carbon-carbon triple bond in the resulting pyrrolidine (B122466) allows for further synthetic transformations. nih.gov Other 1,3-dipoles, such as azides, nitrile oxides, and nitrile imines, can also react with alkynes to form triazoles, isoxazoles, and pyrazoles, respectively. youtube.com The regioselectivity of these cycloadditions can often be influenced by the nature of the substituents on both the 1,3-dipole and the alkyne. youtube.com

Transition Metal-Mediated Transformations

Transition metals play a pivotal role in mediating a wide array of transformations of conjugated enyne-diynes, offering unique pathways for cyclization and functionalization that are often not accessible through other means. acs.org

Catalytic Cycles in Reductive Cyclizations

Reductive cyclization of enynes and diynes is a powerful strategy for the regio- and stereoselective synthesis of cyclic compounds. chemistryviews.org These reactions typically require a reductant, and recent advancements have focused on the use of hydrogen gas as a cost-effective and environmentally benign reducing agent. chemistryviews.org

Rhodium(I) catalysts have been shown to mediate the reductive cyclization of 1,6-diynes and 1,6-enynes using hydrogen. figshare.com The proposed catalytic cycle involves the heterolytic activation of hydrogen by the Rh(I) complex to form a rhodium hydride. This is followed by oxidative cyclization of the enyne or diyne substrate to generate a (hydrido)Rh(III)-based metallocyclopentene or metallocyclopentadiene intermediate, respectively. Subsequent steps lead to the formation of the cyclized product and regeneration of the catalyst. figshare.com

Cobalt(I) catalysts have also been developed for the reductive cyclization of diynes and enynes using hydrogen gas. chemistryviews.org The reaction proceeds in the presence of a cobalt salt, a phosphine (B1218219) ligand, and a co-reductant like zinc. Control experiments using deuterium (B1214612) gas have confirmed that hydrogen acts as the reductant in this transformation. chemistryviews.org

Stereoselective Hydrofunctionalization Mechanisms of Conjugated Dienes

The conjugated diene moiety that can be formed from the enyne portion of molecules like this compound is a versatile handle for stereoselective functionalization. Transition metal-catalyzed hydrofunctionalization of 1,3-dienes allows for the introduction of a wide range of functional groups in a highly controlled manner. acs.org

Nickel-catalyzed enantioselective hydrofunctionalization reactions have emerged as a powerful tool in this regard. acs.org For instance, the enantioselective hydroalkynylation of (E)-aryl-substituted linear dienes using terminal alkynes can be achieved with high levels of regio- and stereocontrol using Taddol-based phosphoramidite (B1245037) ligands. acs.org Similarly, enantioselective hydrocyanation of 1,3-dienes is a fundamental process with significant industrial applications. acs.org The stereochemical outcome of these reactions is dictated by the chiral ligand coordinated to the metal center, which controls the facial selectivity of the migratory insertion and reductive elimination steps in the catalytic cycle. The development of new ligands continues to expand the scope and efficiency of these stereoselective transformations. acs.org

Detailed Mechanisms of Carbon-Carbon and Carbon-Heteroatom Bond Formations

The unique structural motif of this compound, characterized by a conjugated system of double and triple bonds, imparts a rich and diverse reactivity, making it a versatile precursor in the synthesis of complex organic molecules. The formation of new carbon-carbon and carbon-heteroatom bonds at this enyne-diyne core can be achieved through several key mechanistic pathways, including transition metal-catalyzed reactions, pericyclic reactions, and radical processes. These transformations are fundamental to the construction of carbocyclic and heterocyclic frameworks.

Transition Metal-Catalyzed Bond Formations

Transition metal catalysis provides a powerful and atom-economical approach to functionalize conjugated enyne-diynes. rsc.org Catalysts based on palladium, rhodium, manganese, and copper are particularly effective in activating the π-systems of these substrates, enabling a variety of bond-forming reactions. mdpi.com

Hydrofunctionalization Reactions:

One of the most common transformations is hydrofunctionalization, which involves the addition of a Y-H bond (where Y can be a carbon or heteroatom) across one of the triple bonds. mdpi.com The mechanism for these reactions is heavily dependent on the metal catalyst and the nature of the nucleophile.

For instance, the manganese-catalyzed hydroarylation of 1,3-diynes proceeds through a directing group-assisted C-H activation of the arene. The proposed mechanism is as follows:

C-H Activation: The catalyst, such as [MnBr(CO)₅], first coordinates to a directing group on the arene and activates a C-H bond, forming a metallacyclic intermediate. mdpi.com

Coordination and Insertion: The conjugated diyne then coordinates to the manganese center. This is followed by the regioselective insertion of one of the alkyne moieties into the Mn-C bond. mdpi.com

Protodemetallation: The final step involves protodemetallation, which cleaves the Mn-C bond, releases the functionalized enyne product, and regenerates the active catalyst. mdpi.com

A similar mechanistic framework applies to the hydroamination and hydrosilylation reactions, leading to the formation of C-N and C-Si bonds, respectively. For example, copper(I) chloride catalyzes the double hydroamination of 1,3-diynes with primary amines to form pyrroles. mdpi.com Ruthenium complexes can promote the anti-addition of silanes to generate enynyl-silanes with high stereoselectivity. mdpi.com

Reaction Type Catalyst Nucleophile (Y-H) Bond Formed Typical Product
Hydroarylation[MnBr(CO)₅]Arene (Ar-H)C-CAryl-substituted enyne
Hydrophenylation[PdCl₂(PPh₃)₂]NaBPh₄C-CPhenyl-substituted enyne
HydroaminationCuClPrimary Amine (R-NH₂)C-NPyrrole
Hydrosilylation[RuCp*(MeCN)₃][PF₆]Silane (B1218182) (R₃Si-H)C-SiEnynyl-silane

Interactive Data Table: Transition Metal-Catalyzed Hydrofunctionalization of 1,3-Diynes

Pericyclic Reactions: Cycloadditions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of C-C bond formation involving conjugated systems. libretexts.org For enyne-diynes, cycloaddition reactions are particularly significant, allowing for the rapid construction of cyclic and heterocyclic structures. ebsco.comlibretexts.org

[4+2] Cycloadditions (Diels-Alder Type Reactions):

In a Diels-Alder type reaction, the conjugated enyne portion of a molecule like this compound can act as the four-electron diene component, reacting with a two-electron dienophile (an alkene or alkyne) to form a six-membered ring. The reaction is typically thermally initiated and proceeds in a single, concerted step, making it highly stereospecific. libretexts.org The frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) must overlap in-phase for the reaction to occur. libretexts.org

1,3-Dipolar Cycloadditions:

This class of reactions is a powerful method for synthesizing five-membered heterocycles. wikipedia.org A 1,3-dipole (a molecule with delocalized electrons over three atoms) reacts with a dipolarophile (such as an alkyne moiety in the enyne-diyne) in a concerted [4π + 2π] cycloaddition. organic-chemistry.org For instance, the reaction of an organic azide (B81097) (a 1,3-dipole) with an alkyne leads to the formation of a 1,2,3-triazole ring. The mechanism is a concerted, pericyclic process involving a six-electron transition state. wikipedia.orgorganic-chemistry.org Computational studies on the reaction of phenyl azide with alkynes have shown that the activation energy is influenced by the strain and electronic properties of the alkyne, with strained cyclooctynes exhibiting significantly lower activation barriers. researchgate.net

Cycloaddition Type Reactant Roles Electrons Involved Ring Size Formed Typical Product
[4+2] Diels-AlderEnyne as diene, alkene as dienophile4π + 2π6-memberedCyclohexadiene derivative
1,3-DipolarEnyne as dipolarophile, azide as 1,3-dipole4π + 2π5-memberedTriazole derivative
[6+4] CycloadditionTriene as 6π system, enyne as 4π system6π + 4π10-memberedFused bicyclic system

Interactive Data Table: Pericyclic Reactions of Conjugated Enyne-Diynes

Radical-Mediated Bond Formations

Radical reactions offer another avenue for the formation of C-C and C-heteroatom bonds, often proceeding via chain mechanisms involving radical intermediates. libretexts.org These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN).

Radical Cyclizations:

In the presence of a radical initiator and a chain-propagating radical, such as the tributyltin radical (Bu₃Sn•), the enyne-diyne system can undergo cyclization. The mechanism generally involves:

Initiation: A radical initiator generates a chain-propagating radical. libretexts.org

Addition: The radical adds to one of the π-bonds of the enyne-diyne, creating a new carbon-centered radical.

Cyclization: The newly formed radical can then attack another part of the molecule in an intramolecular fashion, leading to the formation of a cyclic radical intermediate. For example, an initial addition to the alkene can be followed by a 5-exo or 6-endo cyclization onto one of the alkyne units.

Propagation/Termination: The cyclic radical can then abstract a hydrogen atom from a donor like tributyltin hydride (Bu₃SnH) to yield the final product and regenerate the Bu₃Sn• radical, continuing the chain. Alternatively, it can be trapped by another species to form a C-heteroatom bond. libretexts.org

Studies on the reaction of phenyl radicals with butyne isomers have shown that the reaction is initiated by the addition of the phenyl radical to one of the acetylenic carbons, forming an intermediate that can then fragment or rearrange to yield various C-C bond-formed products. researchgate.netepa.gov This provides a model for how the phenyl group in this compound might influence radical addition reactions.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Phenyl-5-heptene-1,3-diyne, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of this compound (CAS 14865-74-8, C₁₃H₁₀) typically involves multi-step reactions, with three primary literature-derived routes documented . Optimization strategies include:

  • Catalyst selection : Use of Lewis acids or bases to enhance reaction kinetics.
  • Temperature control : Reflux conditions in anhydrous solvents (e.g., toluene) to stabilize intermediates.
  • Statistical optimization : Sequential simplex methods for efficiently adjusting factors like time, temperature, and stoichiometry .
  • Yield tracking : Comparative analysis of routes using gas chromatography (GC) or nuclear magnetic resonance (NMR) for purity validation.

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Structural characterization requires:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : To confirm the presence of phenyl, heptene, and diyne moieties.
  • IR spectroscopy : Identification of C≡C and C=C stretching frequencies.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (166.222 g/mol) .
  • X-ray crystallography (if crystalline): For definitive bond-length and stereochemical analysis.

Advanced Research Questions

Q. What experimental design strategies are most effective for studying the reactivity of this compound in multi-variable systems?

  • Methodological Answer :

  • Factorial designs : To evaluate interactions between variables (e.g., solvent polarity, temperature, and catalyst loading). For example, a 2³ factorial design can test high/low levels of each factor .
  • Response surface methodology (RSM) : For modeling non-linear relationships and identifying optimal conditions .
  • Case study : In analogous systems (e.g., polyynes), EVOP (Evolutionary Operation) strategies like sequential simplex optimization efficiently adjust >5 factors in <20 experiments .

Q. How can computational tools like COMSOL Multiphysics or DFT simulations enhance understanding of this compound’s electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloaddition or polymerization reactions.
  • COMSOL Multiphysics : Model heat transfer and diffusion kinetics in reaction systems to scale up synthesis .
  • Machine learning : Train models on existing kinetic data to predict optimal reaction pathways .

Q. What methodologies resolve contradictions in kinetic data for this compound’s degradation under varying conditions?

  • Methodological Answer :

  • Controlled variable isolation : Use inert atmospheres (e.g., N₂/Ar) to eliminate oxidative degradation pathways .
  • Statistical analysis : Apply ANOVA to distinguish between experimental noise and systemic effects. For example, discrepancies in half-life measurements may arise from trace moisture; Karl Fischer titration can quantify water content .
  • Replication : Triplicate experiments with blinded data collection to reduce bias .

Experimental Design and Data Analysis

Q. How should researchers design a quasi-experimental study to compare this compound’s bioactivity with structural analogs?

  • Methodological Answer :

  • Group design :
GroupTreatment
ExperimentalThis compound at varying concentrations
Control 1Analog A (e.g., 7-Phenyl-hepta-4,6-diyne-1,2-diol)
Control 2Solvent-only baseline .
  • Endpoint selection : Measure cytotoxicity (via MTT assay) and oxidative stress markers (ROS quantification).
  • Blinding : Use coded samples to prevent observer bias .

Q. What statistical approaches are recommended for analyzing non-linear relationships in this compound’s photophysical data?

  • Methodological Answer :

  • Non-parametric regression : Local regression (LOESS) to model fluorescence intensity vs. wavelength without assuming linearity.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with correlated variables (e.g., solvent polarity, excitation energy) .
  • Bayesian inference : Quantify uncertainty in quantum yield calculations using Markov Chain Monte Carlo (MCMC) methods .

Synthesis and Application Challenges

Q. What are the key stability challenges for this compound in long-term storage, and how can they be mitigated?

  • Methodological Answer :

  • Degradation pathways : Susceptibility to [2+2] cycloaddition or oxidation.
  • Stabilization strategies :
  • Storage in amber vials at -20°C under inert gas (e.g., argon).
  • Addition of radical inhibitors (e.g., BHT) to slow oxidation .
  • Monitoring : Periodic NMR analysis to detect decomposition products .

Q. How can this compound serve as a precursor for functional materials (e.g., conductive polymers)?

  • Methodological Answer :

  • Polymerization routes :
  • Sonogashira coupling : To extend conjugation via Pd-catalyzed cross-coupling.
  • Electrochemical polymerization : Apply cyclic voltammetry to form thin films on electrodes .
  • Characterization : Conductivity measurements (four-point probe) and SEM for morphology analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Phenyl-5-heptene-1,3-diyne
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1-Phenyl-5-heptene-1,3-diyne

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